氮杂环己烷-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

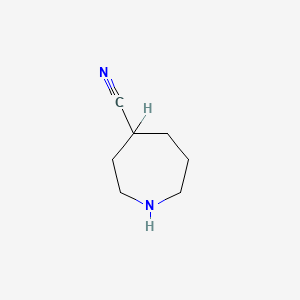

Azepane-4-carbonitrile is a chemical compound with the molecular formula C7H12N2 . It is a derivative of azepane, a seven-membered heterocyclic compound . The compound is used as a building block in chemical synthesis .

Synthesis Analysis

The synthesis of Azepane-4-carbonitrile and its derivatives often involves various methods such as thermally, photo-chemically, and microwave irradiation . A recent study describes a Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes .

Molecular Structure Analysis

Azepane-4-carbonitrile has a seven-membered ring structure with a carbonitrile group attached at the 4th position . The exact molecular weight of Azepane-4-carbonitrile is 124.100048391 .

Chemical Reactions Analysis

Azepane-4-carbonitrile can undergo various chemical reactions. For instance, it can participate in Cu(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with primary and secondary amines . It can also react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .

Physical And Chemical Properties Analysis

It has a molecular weight of 124.18 . The compound should be stored at 0-8 °C .

科学研究应用

Synthetic Chemistry

Application Summary

Azepane-4-carbonitrile serves as a key intermediate in synthetic chemistry, particularly in the synthesis of non-fused N-aryl azepane derivatives .

Methods of Application

The synthesis involves Pd/LA-catalyzed decarboxylation and [5 + 2] annulation processes under mild conditions, which are favorable due to the generation of CO2 as a byproduct .

Results and Outcomes

The methodology allows for the creation of diverse N-aryl azepane derivatives, which can be further converted into highly functionalized azepanes. This process has been applied in the formal synthesis of Proheptazine, a pharmaceutically relevant derivative .

Biology

Application Summary

In biology, Azepane-4-carbonitrile derivatives find applications as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Methods of Application

The biological activity is explored through the synthesis of azepane derivatives that interact with biological targets to exert their inhibitory effects.

Results and Outcomes

These derivatives have shown potential in various biological assays, demonstrating their role as inhibitors and therapeutic agents .

Pharmacology

Application Summary

Azepane-4-carbonitrile is utilized in pharmacology for the development of drugs with analgesic properties, similar to opioids .

Methods of Application

The compound is used in the synthesis of drugs like Proheptazine, which exhibits analgesia, sedation, and nausea relief.

Results and Outcomes

The pharmacological profile of such drugs is characterized by their opioid-like effects, contributing to pain management therapies .

DNA Research

Application Summary

Azepane derivatives, including those derived from Azepane-4-carbonitrile, are used as DNA binding reagents, aiding in the study of DNA interactions .

Methods of Application

These compounds are synthesized and then applied to DNA strands to study binding affinities and interactions.

Results and Outcomes

The outcomes include insights into the molecular mechanisms of DNA-protein interactions and the potential for drug development .

Cancer Treatment

Application Summary

Azepane-4-carbonitrile derivatives are being researched for their use in selective cancer therapy, exploiting their membrane-disruptive properties .

Methods of Application

A polymer derived from Azepane-4-carbonitrile, PEG-PAEMA, is used to create nanoparticles that disassemble in tumor acidity, leading to selective cancer cell targeting .

Results and Outcomes

The polymer has shown over a 200-fold increase in hemolysis and significant reduction in IC50 against various cancer cells at lower pH levels, indicating high selectivity towards tumors .

Diabetes Treatment

Application Summary

Azepane derivatives are explored for their therapeutic potential in treating diabetes, particularly in the management of painful diabetic neuropathy .

Methods of Application

These compounds are investigated for their ability to modulate biological pathways associated with diabetes and its complications.

Results and Outcomes

While not directly linked to Azepane-4-carbonitrile, the broader class of azepane derivatives shows promise in improving the quality of life for patients with diabetic neuropathy by reducing pain .

This analysis provides a detailed overview of the multifaceted applications of Azepane-4-carbonitrile across different scientific disciplines, highlighting its significance in research and potential therapeutic uses.

Material Science

Application Summary

Azepane-4-carbonitrile derivatives are used in material science for the development of novel polymers with unique properties .

Methods of Application

These derivatives can be polymerized or copolymerized to create materials with specific characteristics, such as increased flexibility or improved thermal stability.

Results and Outcomes

The resulting polymers have potential applications in various industries, including automotive, aerospace, and consumer goods, where material performance is critical.

Neuropharmacology

Application Summary

In neuropharmacology, Azepane-4-carbonitrile is explored for its potential in creating compounds that can cross the blood-brain barrier and act on central nervous system targets .

Methods of Application

The compound’s derivatives are synthesized and tested for their ability to interact with neural receptors or enzymes, providing insights into their pharmacokinetics and pharmacodynamics.

Results and Outcomes

Some derivatives have shown promise in preclinical studies, indicating their potential use in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Environmental Science

Application Summary

Azepane-4-carbonitrile is investigated for its use in environmental science, particularly in the removal of pollutants and heavy metals from water sources .

Methods of Application

Derivatives of Azepane-4-carbonitrile are used to create adsorbents or catalysts that can effectively bind and remove contaminants from water.

Results and Outcomes

These applications have shown efficacy in reducing pollution levels in contaminated water, contributing to environmental sustainability and public health.

Analytical Chemistry

Application Summary

Azepane-4-carbonitrile derivatives are utilized in analytical chemistry as reagents for the detection and quantification of various chemical species .

Methods of Application

These compounds are used in chromatography, spectroscopy, and other analytical techniques to enhance the sensitivity and specificity of assays.

Results and Outcomes

The use of these derivatives has led to the development of more accurate and reliable methods for chemical analysis in research and industry.

Agricultural Chemistry

Application Summary

In agricultural chemistry, Azepane-4-carbonitrile derivatives are studied for their potential as pesticides or herbicides .

Methods of Application

These compounds are synthesized and tested for their effectiveness in controlling pests and weeds, with a focus on minimizing environmental impact.

Results and Outcomes

Early research indicates that some derivatives may offer a safer alternative to traditional agricultural chemicals, with lower toxicity to non-target organisms.

Chemical Engineering

Application Summary

Azepane-4-carbonitrile is used in chemical engineering to develop processes for the efficient production of chemicals and fuels .

Methods of Application

The compound’s derivatives are involved in catalysis and process optimization, aiming to improve yield and reduce waste.

Results and Outcomes

Advancements in this area have the potential to make chemical manufacturing more sustainable and cost-effective.

These additional applications demonstrate the versatility of Azepane-4-carbonitrile in various scientific disciplines, underscoring its importance in ongoing research and development.

Antiviral Research

Application Summary

Azepane-4-carbonitrile derivatives are being studied for their potential antiviral properties, including activity against HIV and other viruses .

Methods of Application

These derivatives are synthesized and tested against various viral strains to assess their efficacy in inhibiting viral replication.

Results and Outcomes

Some compounds have shown promising results in preclinical studies, indicating their potential as novel antiviral agents .

Information Storage Technology

Application Summary

In the field of information storage, Azepane-4-carbonitrile derivatives are investigated for their use in developing new materials for data storage devices .

Methods of Application

These materials are designed to have specific magnetic or optical properties that make them suitable for high-density data storage.

Results and Outcomes

Research is ongoing to optimize these materials for better performance and durability in data storage applications .

Crop Protection

Application Summary

Azepane-4-carbonitrile derivatives are explored for their use in crop protection as potential pesticides or fungicides .

Methods of Application

These compounds are tested for their effectiveness in protecting crops from pests and diseases, with a focus on safety and environmental impact.

Results and Outcomes

Early results suggest that some derivatives could be effective in crop protection with lower toxicity compared to traditional chemicals .

Organic Electronics

Application Summary

Derivatives of Azepane-4-carbonitrile are used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Methods of Application

These compounds are incorporated into electronic devices to improve their efficiency, stability, and performance.

Results and Outcomes

Advancements in this area could lead to more sustainable and cost-effective electronic devices .

Nanotechnology

Application Summary

In nanotechnology, Azepane-4-carbonitrile derivatives are utilized to create nanoparticles with specific properties for medical and industrial applications .

Methods of Application

Nanoparticles are synthesized using these derivatives and are tailored for targeted drug delivery, imaging, or as catalysts in chemical reactions.

Results and Outcomes

The nanoparticles exhibit unique properties that could revolutionize various fields, including medicine and manufacturing .

Cosmetics and Personal Care

Application Summary

Azepane-4-carbonitrile derivatives are being researched for their potential use in cosmetics and personal care products .

Methods of Application

These compounds are evaluated for their safety and efficacy in skincare, haircare, and other personal care products.

Results and Outcomes

The goal is to develop products that offer better performance and are gentler on the skin and environment .

安全和危害

属性

IUPAC Name |

azepane-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDYAXBCPQKJLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepane-4-carbonitrile | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)